1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O2 and its molecular weight is 388.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-benzyl-N-((3,5-dimethylisoxazol-4-yl)methyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This compound integrates multiple heterocyclic structures, including a triazole ring and an isoxazole moiety, which are known to enhance its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N6O2. Its structural characteristics include:
- Triazole ring : Contributes to the compound's ability to interact with various biological targets.
- Isoxazole group : Known for its role in enhancing bioactivity and selectivity.
- Pyridine moiety : Often associated with improved solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the triazole scaffold have been shown to inhibit Polo-like kinase 1 (Plk1), a key player in cell division and cancer progression. Inhibitors targeting Plk1 have demonstrated promising results in preclinical studies, highlighting their potential as anticancer agents .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on similar triazole derivatives reported moderate to good activity against various bacterial strains. The mechanism of action is believed to involve interference with microbial cell wall synthesis or function .
Inhibition of Bromodomains
The introduction of the 3,5-dimethylisoxazole group has been associated with selective inhibition of bromodomain-containing proteins, which are implicated in cancer and inflammatory diseases. Compounds with this substitution have shown micromolar inhibitory activity against CBP bromodomain, indicating their therapeutic potential in targeting epigenetic regulators .
The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in critical cellular processes:
- Protein–Protein Interactions : The triazole ring facilitates binding to target proteins, disrupting their function.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival.
- Epigenetic Modulation : By inhibiting bromodomains, the compound can alter gene expression profiles linked to disease progression.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
Properties
IUPAC Name |
1-benzyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-14-18(15(2)29-25-14)12-23-21(28)19-20(17-8-10-22-11-9-17)27(26-24-19)13-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLRYDCBRMYYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.